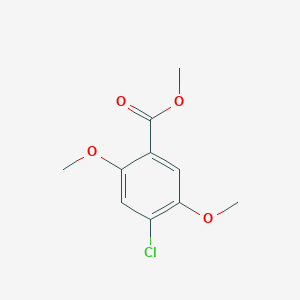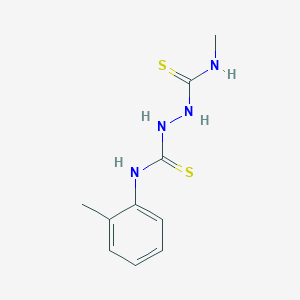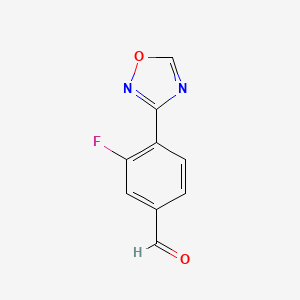![molecular formula C36H60O8 B12456527 2-{[7,11-dihydroxy-3a,3b,6,6,9a-pentamethyl-1-(6-methylhepta-2,5-dien-2-yl)-dodecahydro-1H-cyclopenta[a]phenanthren-5-yl]oxy}-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12456527.png)
2-{[7,11-dihydroxy-3a,3b,6,6,9a-pentamethyl-1-(6-methylhepta-2,5-dien-2-yl)-dodecahydro-1H-cyclopenta[a]phenanthren-5-yl]oxy}-6-(hydroxymethyl)oxane-3,4,5-triol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-{[7,11-dihydroxy-3a,3b,6,6,9a-pentamethyl-1-(6-methylhepta-2,5-dien-2-yl)-dodecahydro-1H-cyclopenta[a]phenanthren-5-yl]oxy}-6-(hydroxymethyl)oxane-3,4,5-triol” is a complex organic molecule characterized by multiple hydroxyl groups, a cyclopenta[a]phenanthrene core, and a substituted oxane ring. Compounds of this nature often exhibit significant biological activity and are of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of such complex molecules typically involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core, the introduction of hydroxyl groups, and the attachment of the oxane ring. Common synthetic routes may include:
Cyclization reactions: to form the core structure.
Hydroxylation reactions: to introduce hydroxyl groups.
Glycosylation reactions: to attach the oxane ring.
Industrial Production Methods
Industrial production of such compounds may involve:
Fermentation processes: using genetically engineered microorganisms.
Chemical synthesis: using optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups back to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
Oxidation products: Ketones, aldehydes.
Reduction products: Alcohols.
Substitution products: Halogenated derivatives, substituted oxanes.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent due to its biological activity.
Industry: Use in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mécanisme D'action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes, receptors, or nucleic acids. The pathways involved may include:
Enzyme inhibition: Binding to the active site of enzymes and preventing substrate binding.
Receptor modulation: Interacting with cell surface receptors to alter cellular signaling.
DNA/RNA interaction: Binding to nucleic acids and affecting gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cholesterol: Similar cyclopenta[a]phenanthrene core but lacks the oxane ring and multiple hydroxyl groups.
Steroids: Share the cyclopenta[a]phenanthrene core but differ in functional groups and side chains.
Glycosides: Contain sugar moieties attached to various aglycones, similar to the oxane ring in the compound.
Uniqueness
The compound’s unique combination of a cyclopenta[a]phenanthrene core, multiple hydroxyl groups, and a substituted oxane ring distinguishes it from other similar compounds, potentially leading to unique biological activities and applications.
Propriétés
Formule moléculaire |
C36H60O8 |
|---|---|
Poids moléculaire |
620.9 g/mol |
Nom IUPAC |
2-[[3,12-dihydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-2,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C36H60O8/c1-19(2)10-9-11-20(3)21-12-15-35(7)27(21)22(38)16-25-34(6)14-13-26(39)33(4,5)31(34)23(17-36(25,35)8)43-32-30(42)29(41)28(40)24(18-37)44-32/h10-11,21-32,37-42H,9,12-18H2,1-8H3 |
Clé InChI |
OZTXYFOXQFKYRP-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCC=C(C)C1CCC2(C1C(CC3C2(CC(C4C3(CCC(C4(C)C)O)C)OC5C(C(C(C(O5)CO)O)O)O)C)O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-3-fluoro-N-(2-phenylethyl)benzamide](/img/structure/B12456465.png)


![(1R,2S)-2-{[2-(diphenylacetyl)hydrazinyl]carbonyl}cyclohexanecarboxylic acid](/img/structure/B12456477.png)
![N'-Methyl-N-[3-(trifluoromethyl)phenyl][(4-isothiocyanatophenyl)methyl]sulfanylmethanimidamide](/img/structure/B12456481.png)
![(2-Amino-[1,2,4]triazolo[1,5-a]pyridin-6-yl)methanol](/img/structure/B12456490.png)
methanol](/img/structure/B12456494.png)
![N-(4-methoxybenzyl)-N'-(tricyclo[3.3.1.1~3,7~]dec-1-yl)butanediamide](/img/structure/B12456495.png)
![3-[(Butanoylcarbamothioyl)amino]-4-chlorobenzoic acid](/img/structure/B12456510.png)
![2-(4-Methoxyphenyl)-2-oxoethyl 5-oxo-1-[(phenylcarbonyl)amino]pyrrolidine-3-carboxylate](/img/structure/B12456523.png)

![N-(furan-2-ylmethyl)-N'-[(5-methylfuran-2-yl)methyl]butanediamide](/img/structure/B12456532.png)

